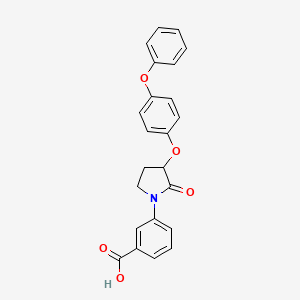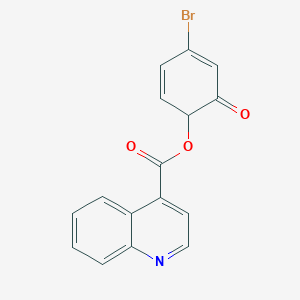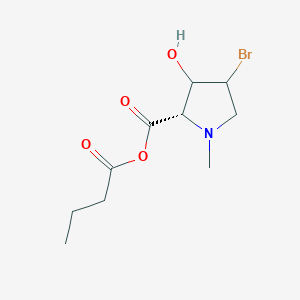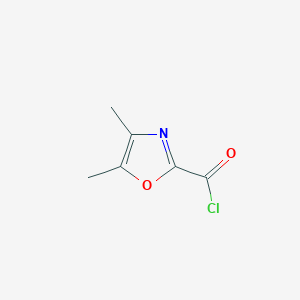![molecular formula C12H11NO2 B12882360 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole CAS No. 63761-15-9](/img/structure/B12882360.png)
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a benzo[d][1,3]dioxole group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole typically involves the reaction of pyrrole with benzo[d][1,3]dioxole derivatives. One common method is the condensation reaction between pyrrole and benzo[d][1,3]dioxole-5-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Pyrrole-2,5-diones.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or acylated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole has several applications in scientific research:
Medicinal Chemistry: The compound has been studied for its potential antitumor activities.
Materials Science: It can be used in the synthesis of organic semiconductors and conductive polymers.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for drug design and development.
Wirkmechanismus
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole in biological systems involves its interaction with cellular targets. For instance, certain derivatives have been shown to induce apoptosis in cancer cells by causing cell cycle arrest and promoting programmed cell death . The compound may interact with specific enzymes or receptors, disrupting normal cellular functions and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d][1,3]dioxol-5-ylmethyl derivatives: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar chemical reactivity.
Pyrrole derivatives: Compounds with a pyrrole ring structure, such as pyrrole-2-carboxaldehyde and pyrrole-2,5-dione.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole is unique due to the combination of the benzo[d][1,3]dioxole and pyrrole moieties, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63761-15-9 |
|---|---|
Molekularformel |
C12H11NO2 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrole |
InChI |
InChI=1S/C12H11NO2/c1-2-11-12(15-8-14-11)6-9(1)5-10-3-4-13-7-10/h1-4,6-7,13H,5,8H2 |
InChI-Schlüssel |
BJGWUZMZELEBNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=CNC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12882288.png)





![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B12882336.png)




![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)-](/img/structure/B12882370.png)

